アルジカルブスルホキシド

概要

説明

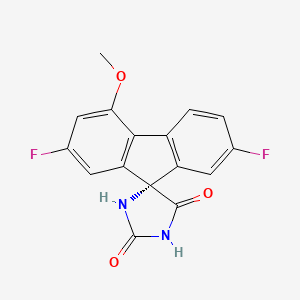

アルジカルブスルホキシドは、カルバメート系化学物質に属する農薬アルジカルブの代謝産物です。 コリンエステラーゼ酵素に対する強力な阻害作用で知られており、農業および毒性学研究において重要な化合物です .

科学的研究の応用

アルジカルブスルホキシドは、科学研究で幅広い用途があります。

化学: 酸化と還元反応を研究するためのモデル化合物として使用されます。

生物学: 特にコリンエステラーゼ阻害による酵素活性への影響について調査されています。

医学: 毒性作用と潜在的な解毒剤について研究されています。

作用機序

アルジカルブスルホキシドは、主にコリンエステラーゼ酵素の阻害を通じてその効果を発揮します。この阻害により、神経シナプスでのアセチルコリンの蓄積が起こり、神経の持続的な刺激と最終的には影響を受けた生物の麻痺を引き起こします。 分子標的は、アセチルコリンの分解に不可欠なアセチルコリンエステラーゼとブチリルコリンエステラーゼです .

類似の化合物との比較

類似の化合物

アルジカルブ: 親化合物で、これも強力なコリンエステラーゼ阻害剤です。

アルジカルブスルホン: アルジカルブスルホキシドのさらに酸化された形で、同様の阻害特性があります。

カルボフラン: 同様の作用機序を持つ別のカルバメート系農薬。

ユニークさ

アルジカルブスルホキシドは、その特定の代謝経路と、アルジカルブとアルジカルブスルホンとの間の中間的な役割のためにユニークです。 親化合物と比較して低濃度でコリンエステラーゼ酵素を選択的に阻害することで、詳細な生化学研究のための貴重な化合物となっています .

ご質問や詳細が必要な場合は、お気軽にお問い合わせください。

生化学分析

Biochemical Properties

Aldicarb sulfoxide, like its parent compound aldicarb, is a potent inhibitor of acetylcholinesterase . It interacts with this enzyme, preventing the breakdown of acetylcholine, a neurotransmitter, at the synaptic cleft . This interaction leads to an accumulation of acetylcholine, causing overstimulation of nerve signals .

Cellular Effects

Aldicarb sulfoxide has significant effects on various types of cells. It can induce alterations in liver-related biochemical parameters, glucose level, cholesterol level, and uric acid level . Histopathological testing has demonstrated cellular alterations in the liver . Furthermore, it has been reported to cause neurological effects such as sweating, pupillary constriction, and leg weakness .

Molecular Mechanism

The molecular mechanism of Aldicarb sulfoxide primarily involves its binding to acetylcholinesterase, inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine at the synaptic cleft, leading to an accumulation of this neurotransmitter and subsequent overstimulation of nerve signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aldicarb sulfoxide change over time. It is rapidly oxidized to the relatively stable aldicarb sulfoxide, and then more slowly, a small amount is further oxidized to aldicarb sulfone . These transformations are part of the metabolic fate of Aldicarb sulfoxide .

Dosage Effects in Animal Models

In animal models, the effects of Aldicarb sulfoxide vary with different dosages. For instance, rats treated with Aldicarb sulfoxide orally at dosages of 0, 6.3, 18.9, and 56.7 μg per kg body weight daily for 12 weeks showed significant alterations in liver-related biochemical parameters, glucose level, cholesterol level, and uric acid level .

Metabolic Pathways

The basic metabolic pathway for Aldicarb sulfoxide is the same in all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb is rapidly oxidized to the relatively stable aldicarb sulfoxide, and then more slowly, a small amount is further oxidized to aldicarb sulfone .

Transport and Distribution

Aldicarb sulfoxide is transported and distributed within cells and tissues as it moves with water from a source into the soil at a constant concentration . In the soil, Aldicarb sulfoxide reacts and also adsorbs onto soil particles .

Subcellular Localization

Given its role as a potent inhibitor of acetylcholinesterase, it can be inferred that Aldicarb sulfoxide likely localizes to regions where this enzyme is present, such as nerve synapses .

準備方法

合成経路と反応条件

アルジカルブスルホキシドは通常、アルジカルブの酸化によって合成されます。 酸化プロセスは、過酸化水素または過酸などのさまざまな酸化剤を使用して、制御された条件下で行うことができ、スルホキシド基を選択的に形成します .

工業生産方法

工業的な設定では、アルジカルブスルホキシドの生産には、大規模な酸化プロセスが関与します。 これらのプロセスは、収率と純度が最適化されており、多くの場合、連続フロー反応器と高度な精製技術を使用して、目的の製品を単離します .

化学反応の分析

反応の種類

アルジカルブスルホキシドは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: さらなる酸化により、アルジカルブスルホキシドをアルジカルブスルホンに変換できます。

還元: 還元反応は、アルジカルブスルホキシドをアルジカルブに戻すことができます。

置換: スルホキシド基で求核置換反応が起こります。

一般的な試薬と条件

酸化: 過酸化水素、過酸。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: 穏やかな条件下でのさまざまな求核剤。

生成される主要な生成物

酸化: アルジカルブスルホン。

還元: アルジカルブ。

類似化合物との比較

Similar Compounds

Aldicarb: The parent compound, also a potent cholinesterase inhibitor.

Aldicarb sulfone: A further oxidized form of aldicarb sulfoxide with similar inhibitory properties.

Carbofuran: Another carbamate pesticide with similar mechanisms of action.

Uniqueness

Aldicarb sulfoxide is unique due to its specific metabolic pathway and the intermediate role it plays between aldicarb and aldicarb sulfone. Its selective inhibition of cholinesterase enzymes at lower concentrations compared to its parent compound makes it a valuable compound for detailed biochemical studies .

If you have any more questions or need further details, feel free to ask!

特性

IUPAC Name |

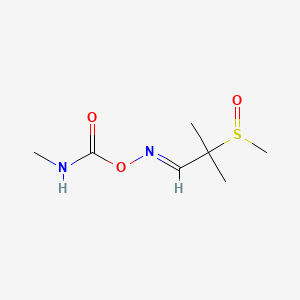

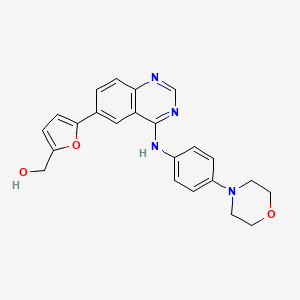

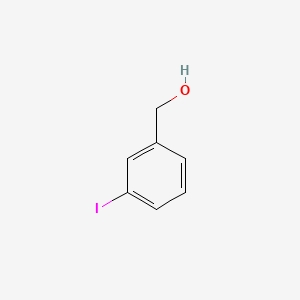

[(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033161 | |

| Record name | Aldicarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-87-3 | |

| Record name | Aldicarb sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aldicarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aldicarb sulfoxide exert its toxic effects?

A1: Aldicarb sulfoxide acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , ] By binding to AChE, aldicarb sulfoxide prevents the breakdown of the neurotransmitter acetylcholine, leading to a buildup of acetylcholine at nerve synapses. This excessive acetylcholine stimulation disrupts normal nerve function, potentially resulting in a range of symptoms from tremors and paralysis to, in severe cases, death. [, , , ]

Q2: Is aldicarb sulfoxide more toxic than its parent compound, aldicarb?

A2: Yes, research indicates that aldicarb sulfoxide is a more potent inhibitor of AChE compared to aldicarb. [, , ] This heightened toxicity arises from the sulfoxide group's structural features, which enhance its binding affinity to AChE.

Q3: What are the downstream effects of aldicarb sulfoxide exposure on organisms?

A3: Aldicarb sulfoxide's inhibition of AChE can lead to a cascade of effects in organisms, particularly those with nervous systems. Symptoms of aldicarb sulfoxide poisoning can include tremors, reduced mobility, paralysis, and even death. [, , , , ] The severity of these effects is dependent on factors such as the dose, duration of exposure, and the species' sensitivity to the compound.

Q4: What is the molecular formula and weight of aldicarb sulfoxide?

A4: The molecular formula of aldicarb sulfoxide is C7H14N2O4S, and its molecular weight is 222.26 g/mol.

Q5: Are there any spectroscopic data available for aldicarb sulfoxide?

A5: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for structural characterization of compounds like aldicarb sulfoxide. These techniques provide information about the compound's structure, functional groups, and molecular weight.

A5: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide and do not contain information about its material compatibility and stability, catalytic properties, computational chemistry applications, or SAR.

Q6: How stable is aldicarb sulfoxide in the environment?

A7: Aldicarb sulfoxide exhibits varying stability depending on environmental conditions. [, , ] While it degrades relatively quickly in chlorinated water, it can persist in soil for extended periods, particularly in deeper layers. [, , ] Factors such as temperature, pH, microbial activity, and soil properties can significantly influence its degradation rate.

Q7: Have there been studies on formulating aldicarb sulfoxide to improve its stability or other properties?

A7: The provided research papers primarily focus on understanding the toxicological and environmental behavior of aldicarb sulfoxide and do not delve into specific formulation strategies for the compound.

A7: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide. While they touch upon its toxicity and safety profile, they do not provide detailed information regarding SHE regulations, PK/PD characteristics, in vitro/in vivo efficacy, or resistance mechanisms related to aldicarb sulfoxide.

Q8: What are the known toxicological effects of aldicarb sulfoxide?

A10: Aldicarb sulfoxide is a highly toxic compound, primarily due to its potent inhibition of acetylcholinesterase. [, , , , ] Exposure to aldicarb sulfoxide, even at low levels, can induce a range of adverse effects in humans and animals, including nausea, vomiting, diarrhea, abdominal cramps, headache, dizziness, blurred vision, sweating, muscle weakness, and difficulty breathing. [] In severe cases, it can lead to seizures, coma, and even death.

A8: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide and do not delve into its potential for drug delivery, biomarkers, or specific analytical method validation.

Q9: What is the environmental fate of aldicarb sulfoxide?

A12: Aldicarb sulfoxide is a mobile compound that can leach through soil and potentially contaminate groundwater. [, ] While it can be degraded by both chemical and biological processes in the environment, its persistence can vary depending on factors such as temperature, pH, and the presence of degrading microorganisms.

Q10: What are the potential ecological effects of aldicarb sulfoxide contamination?

A13: As a potent AChE inhibitor, aldicarb sulfoxide poses risks to a wide range of non-target organisms, including beneficial insects, birds, fish, and mammals. [, , , , , ] Contamination of soil and water resources with aldicarb sulfoxide can lead to detrimental effects on ecosystems, impacting biodiversity and potentially disrupting food webs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

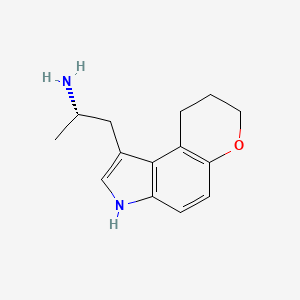

![1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1666755.png)

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)